molecular formula C13H21NO3 B6324465 TERT-BUTYL 6-OXOOCTAHYDRO-1H-INDOLE-1-CARBOXYLATE CAS No. 1368144-73-3

TERT-BUTYL 6-OXOOCTAHYDRO-1H-INDOLE-1-CARBOXYLATE

Cat. No.: B6324465
CAS No.: 1368144-73-3
M. Wt: 239.31 g/mol
InChI Key: HHJWMLQAHUBDKW-UHFFFAOYSA-N
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Description

TERT-BUTYL 6-OXOOCTAHYDRO-1H-INDOLE-1-CARBOXYLATE is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes a tert-butyl group, an oxo group, and an octahydroindole core. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of TERT-BUTYL 6-OXOOCTAHYDRO-1H-INDOLE-1-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Octahydroindole Core: This can be achieved through a series of cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct formation of the indole ring.

    Introduction of the Oxo Group: This step usually involves oxidation reactions, where specific oxidizing agents are used to introduce the oxo group at the desired position.

    Attachment of the Tert-Butyl Group: This is typically done through alkylation reactions, where tert-butyl groups are introduced using tert-butyl halides in the presence of a base.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

TERT-BUTYL 6-OXOOCTAHYDRO-1H-INDOLE-1-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxo groups or to modify existing functional groups.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

    Cyclization: The compound can undergo cyclization reactions to form more complex ring systems.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydride for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

TERT-BUTYL 6-OXOOCTAHYDRO-1H-INDOLE-1-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are of interest in medicinal chemistry and materials science.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of TERT-BUTYL 6-OXOOCTAHYDRO-1H-INDOLE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

TERT-BUTYL 6-OXOOCTAHYDRO-1H-INDOLE-1-CARBOXYLATE can be compared with other similar indole derivatives, such as:

    INDOLE-3-ACETIC ACID: A naturally occurring plant hormone with a similar indole core but different functional groups.

    5-METHOXYINDOLE-2-CARBOXYLIC ACID: Another indole derivative with different substituents that confer unique biological activities.

    INDOLE-3-CARBOXALDEHYDE: A compound with an aldehyde group instead of the oxo group, leading to different reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

tert-butyl 6-oxo-3,3a,4,5,7,7a-hexahydro-2H-indole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-7-6-9-4-5-10(15)8-11(9)14/h9,11H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJWMLQAHUBDKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1CC(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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